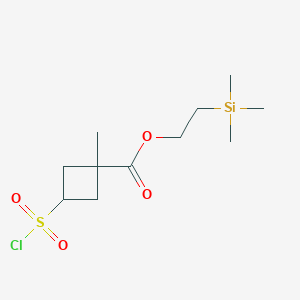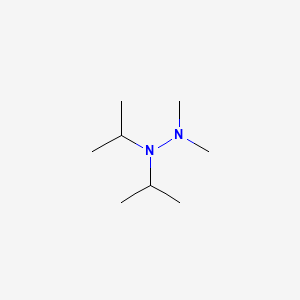![molecular formula C13H8O4 B13940842 4-Methoxybenzo[de]isochromene-1,3-dione](/img/structure/B13940842.png)
4-Methoxybenzo[de]isochromene-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxybenzo[de]isochromene-1,3-dione is a heterocyclic compound that belongs to the family of isochromenes It is characterized by a fused ring system consisting of a benzene ring and an isochromene ring with a methoxy group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[de]isochromene-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-Methoxybenzo[de]isochromene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the isochromene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles under conditions that may include acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted isochromene derivatives.
科学研究应用
4-Methoxybenzo[de]isochromene-1,3-dione has several scientific research applications, including:
作用机制
The mechanism of action of 4-Methoxybenzo[de]isochromene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These interactions can lead to changes in fluorescence or colorimetric properties, making it useful for detecting various analytes.
相似化合物的比较
Similar Compounds
5-Bromo-benzo[de]isochromene-1,3-dione: Similar in structure but with a bromine atom at the 5-position.
6-(3-Hydroxy-3-methyl-but-1-ynyl)-benzo[de]isochromene-1,3-dione: Contains a hydroxy and methyl group at the 6-position.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: A related compound with a different ring system and multiple carboxylic anhydride groups.
Uniqueness
4-Methoxybenzo[de]isochromene-1,3-dione is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications in chemosensing and material science.
属性
分子式 |
C13H8O4 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
6-methoxy-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione |
InChI |
InChI=1S/C13H8O4/c1-16-9-6-5-7-3-2-4-8-10(7)11(9)13(15)17-12(8)14/h2-6H,1H3 |
InChI 键 |
PZCDANLLYCNHDQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C3=C(C=CC=C3C(=O)OC2=O)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


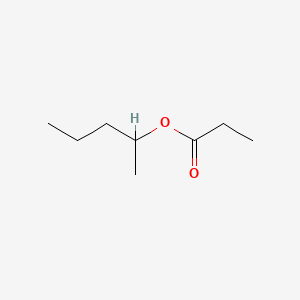
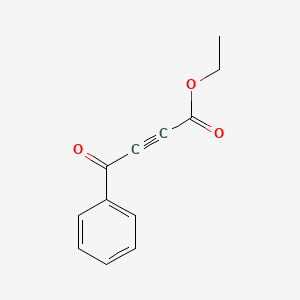

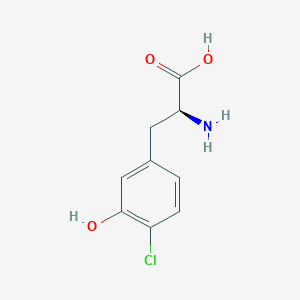
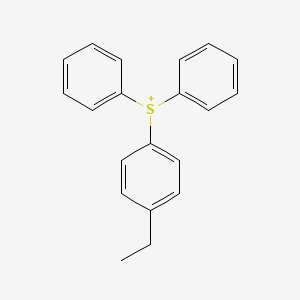
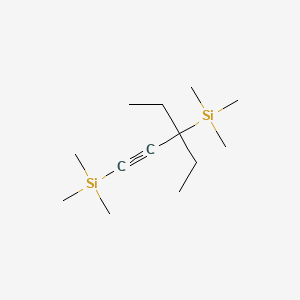

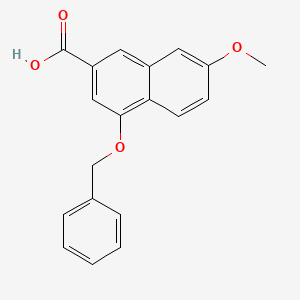
![3-[3-Fluoro-6-(methyloxy)-1,5-naphthyridin-4-yl]-1-propanol](/img/structure/B13940815.png)
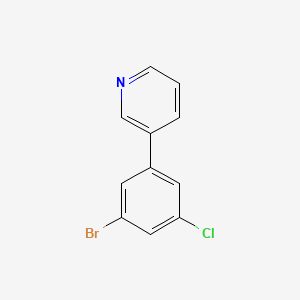

![1-Bromo-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13940827.png)
